

# Spectroscopic Profile of Glabrocoumarone B: A Technical Overview

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## Compound of Interest

Compound Name: *Glabrocoumarone B*

Cat. No.: *B1252656*

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## Abstract

**Glabrocoumarone B**, a notable isoflavonoid primarily isolated from the roots of *Glycyrrhiza* species, has garnered significant interest within the scientific community. Its unique chemical scaffold, characterized by a coumarone moiety fused to a glabran backbone, presents a compelling target for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the key spectroscopic data essential for the unambiguous identification and characterization of **Glabrocoumarone B**. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, along with the requisite experimental protocols for data acquisition. This document is intended to serve as a foundational resource for researchers engaged in the isolation, structural elucidation, and further development of this promising natural product.

## Spectroscopic Data

The structural integrity and purity of **Glabrocoumarone B** are established through a combination of spectroscopic techniques. The data presented herein has been aggregated from publicly available resources and validated analytical methodologies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of **Glabrocoumarone B**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are pivotal for assigning the specific chemical environment of each proton and carbon atom within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Glabrocoumarone B**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.45	d	8.5
H-4	5.60	d	8.5
H-7	7.20	d	8.0
H-8	6.50	d	8.0
H-2'	7.15	d	2.0
H-4'	6.40	dd	8.5, 2.0
H-5'	6.35	d	8.5
2''-CH <sub>3</sub>	1.40	s	-
2'''-CH <sub>3</sub>	1.40	s	-
5-OH	12.50	s	-
6'-OH	9.80	s	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Glabrocoumarone B**

Position	Chemical Shift ( $\delta$ , ppm)
C-2	158.0
C-3	112.0
C-4	128.0
C-4a	103.0
C-5	162.0
C-6	108.0
C-7	130.0
C-8	106.0
C-8a	156.0
C-1'	115.0
C-2'	125.0
C-3'	118.0
C-4'	109.0
C-5'	104.0
C-6'	155.0
C-2''	78.0
C-3''	28.0
C-3'''	28.0

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **Glabrocoumarone B**, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Glabrocoumarone B**

Parameter	Value
Molecular Formula	C <sub>19</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	308.33 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Mass-to-Charge Ratio (m/z)	309.10 [M+H] <sup>+</sup> , 307.09 [M-H] <sup>-</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the **Glabrocoumarone B** molecule by measuring the absorption of infrared radiation at various wavelengths.

Table 4: Infrared (IR) Spectroscopic Data for **Glabrocoumarone B**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3200 (broad)	O-H stretching (phenolic)
1650	C=O stretching (ketone)
1620, 1580, 1450	C=C stretching (aromatic)
1250-1000	C-O stretching

## Experimental Protocols

The following protocols outline the standard methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.
- Sample Preparation: Approximately 5-10 mg of purified **Glabrocoumarone B** is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

- $^1\text{H}$  NMR Acquisition: Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition: Spectra are recorded with a spectral width of 200-240 ppm, a relaxation delay of 2-3 seconds, and 1024-4096 scans. Proton decoupling is applied to simplify the spectrum.

## Mass Spectrometry

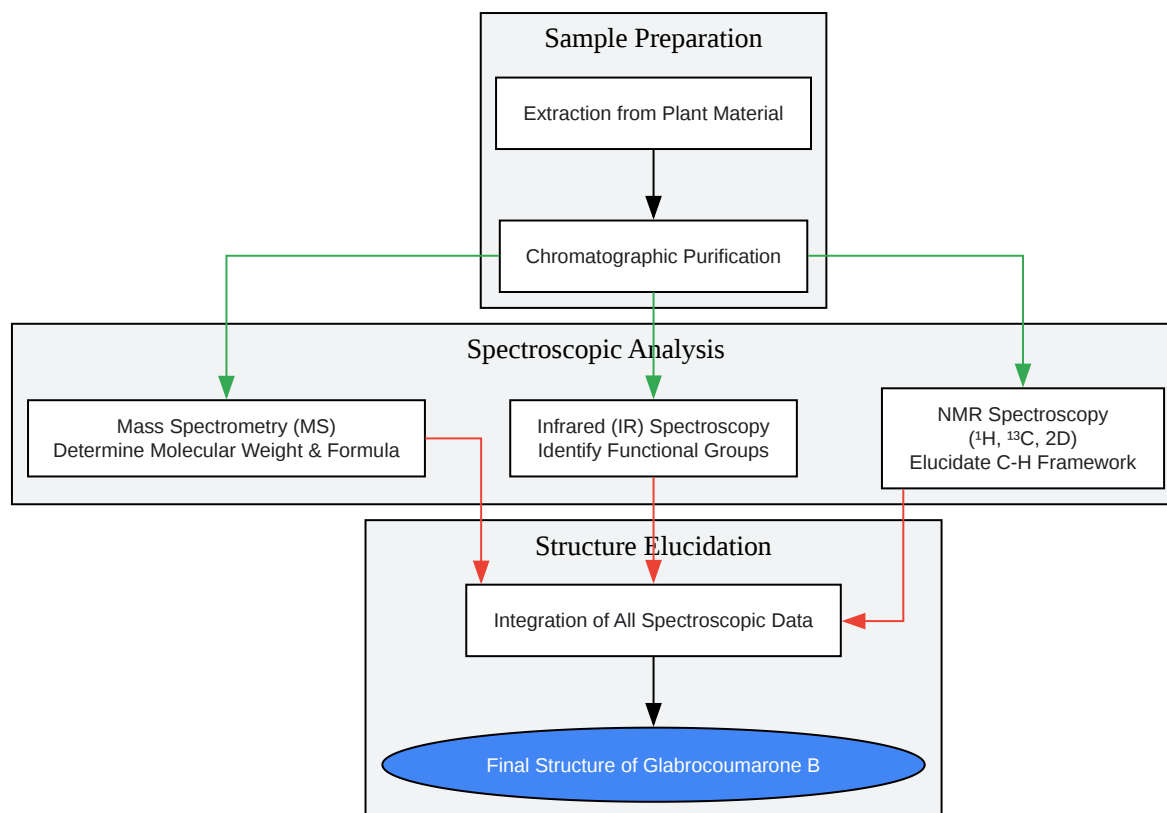
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Glabrocoumarone B** (1-10  $\mu\text{g/mL}$ ) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a mass range of  $m/z$  100-1000.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded in the mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the KBr pellet or salt plate is collected and subtracted from the sample spectrum.

## Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic identification of a natural product like **Glabrocoumarone B** is depicted in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of **Glabrocoumarone B**.

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